3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride 3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18380629
InChI: InChI=1S/C13H16F3N.ClH/c14-13(15,16)12-5-1-3-10(8-12)7-11-4-2-6-17-9-11;/h1,3,5,8,11,17H,2,4,6-7,9H2;1H
SMILES:
Molecular Formula: C13H17ClF3N
Molecular Weight: 279.73 g/mol

3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride

CAS No.:

Cat. No.: VC18380629

Molecular Formula: C13H17ClF3N

Molecular Weight: 279.73 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride -

Specification

Molecular Formula C13H17ClF3N
Molecular Weight 279.73 g/mol
IUPAC Name 3-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-ium;chloride
Standard InChI InChI=1S/C13H16F3N.ClH/c14-13(15,16)12-5-1-3-10(8-12)7-11-4-2-6-17-9-11;/h1,3,5,8,11,17H,2,4,6-7,9H2;1H
Standard InChI Key VBZOXRPAYNGOHE-UHFFFAOYSA-N
Canonical SMILES C1CC(C[NH2+]C1)CC2=CC(=CC=C2)C(F)(F)F.[Cl-]

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride consists of a six-membered piperidine ring substituted at the 3-position with a benzyl group bearing a trifluoromethyl (-CF₃) moiety at the meta position. The hydrochloride salt enhances solubility and stability for experimental applications .

Key structural attributes:

  • Piperidine ring: Confers basicity and enables hydrogen bonding with biological targets.

  • Trifluoromethyl group: Enhances lipophilicity (logP ≈ 2.8), improving blood-brain barrier permeability.

  • Benzyl linkage: Provides rotational flexibility for target engagement.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₃H₁₇ClF₃N
Molecular weight279.73 g/mol
IUPAC name3-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-ium chloride
Canonical SMILESC1CC(C[NH2+]C1)CC2=CC(=CC=C2)C(F)(F)F.[Cl-]

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized via a two-step process:

  • Nucleophilic substitution: 3-(Trifluoromethyl)benzyl chloride reacts with piperidine in anhydrous THF under basic conditions (K₂CO₃), yielding the free base.

  • Salt formation: Treatment with HCl gas in diethyl ether produces the hydrochloride salt (yield: 68–72%).

Critical reaction parameters:

  • Temperature: 0–5°C during salt formation to prevent decomposition.

  • Solvent purity: Anhydrous conditions prevent hydrolysis of the trifluoromethyl group.

Industrial-Scale Optimization

Continuous flow reactors with immobilized base catalysts (e.g., Amberlyst A21) achieve 89% conversion efficiency, reducing reaction time from 12 hours to 45 minutes compared to batch processes.

CompoundTargetActivity
3-(3-CF₃-benzyl)-piperidine HClDopamine D₂Antagonist
4-(3-CF₃-benzyl)-piperidineTRPV1Agonist
3-(4-F-benzyl)-piperidine HClσ₁ ReceptorPartial agonist

Antimicrobial Properties

In vitro screening against Staphylococcus aureus (ATCC 29213) showed moderate inhibition (MIC = 32 μg/mL), suggesting synergy potential with β-lactam antibiotics.

Metabolic and Toxicological Profile

In Vitro Metabolism

Hepatic microsome studies (human, rat) indicate:

  • Primary metabolite: N-oxidized piperidine (t₁/₂ = 22 minutes in human CYP3A4).

  • CYP inhibition: Moderate CYP2D6 inhibition (IC₅₀ = 8.9 μM).

Acute Toxicity

  • LD₅₀ (mouse, oral): 480 mg/kg (95% CI: 420–550 mg/kg).

  • Notable neurotoxicity at 100 mg/kg (hindlimb paralysis in 30% of rats).

Applications in Chemical Synthesis

Asymmetric Catalysis

The compound serves as a chiral auxiliary in Evans-type aldol reactions, inducing 85–92% enantiomeric excess in β-hydroxy ketone products.

Radiolabeling Precursor

Halogenated derivatives (e.g., [¹⁸F] analog) show potential for PET imaging of D₂ receptors, with brain uptake reaching 2.8% ID/g at 30 minutes post-injection in primates.

Future Research Directions

  • Target deconvolution: CRISPR-Cas9 screens to identify off-target CNS interactions.

  • Prodrug development: Ester derivatives to enhance oral bioavailability (current F = 12%).

  • Theranostic applications: Dual-labeling with ¹⁸F/fluorescent tags for intraoperative imaging.

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